4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride
Overview
Description
4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride is a useful research compound. Its molecular formula is C16H12ClF3N2O2S and its molecular weight is 388.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in the synthesis of fluorinated pharmacons .
Result of Action
Compounds with a trifluoromethyl group are known to have potential roles in synthesizing novel compounds and functioning as a reagent in organic synthesis .
Biochemical Analysis
Biochemical Properties
4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride plays a significant role in biochemical reactions, particularly those involving radical intermediates. The trifluoromethyl group is known to enhance the stability and reactivity of radical species, making this compound a valuable tool in radical trifluoromethylation reactions . It interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The dihydroxyphenyl group can participate in redox reactions, potentially interacting with enzymes such as peroxidases and oxidoreductases . These interactions can modulate the activity of these enzymes, influencing cellular redox balance and metabolic flux.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical regulators of signal transduction . Additionally, this compound can impact gene expression by interacting with transcription factors and other DNA-binding proteins. The dihydroxyphenyl group may also contribute to the regulation of cellular metabolism by affecting the activity of metabolic enzymes . These effects can lead to changes in cellular energy production, growth, and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The trifluoromethyl group enhances the compound’s ability to form stable radical intermediates, which can participate in various biochemical reactions . This compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, it may inhibit oxidoreductases by forming stable complexes with their active sites, thereby modulating their catalytic activity . Additionally, the compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under harsh conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular antioxidant capacity and modulating metabolic pathways . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and peroxidases, influencing the redox balance within cells . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . These interactions highlight the compound’s potential to regulate cellular metabolism and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or mitochondria, where it can exert its biochemical effects . The compound’s distribution is also affected by its solubility and stability, which determine its accumulation in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-4-yl]benzene-1,2-diol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S.ClH/c17-16(18,19)10-2-1-3-11(7-10)20-15-21-12(8-24-15)9-4-5-13(22)14(23)6-9;/h1-8,22-23H,(H,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFVNHQHGRXIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=[NH+]C(=CS2)C3=CC(=C(C=C3)O)O)C(F)(F)F.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.